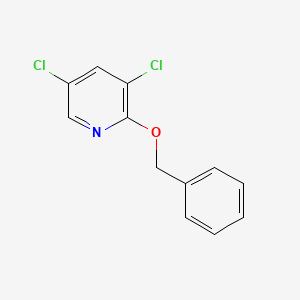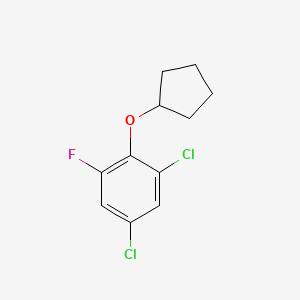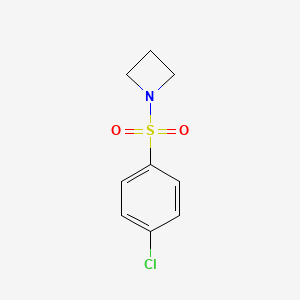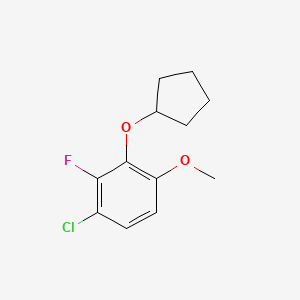
1-Chloro-3-(cyclopentyloxy)-2-fluoro-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(cyclopentyloxy)-2-fluoro-4-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with chlorine, cyclopentyloxy, fluorine, and methoxy groups
Preparation Methods
The synthesis of 1-Chloro-3-(cyclopentyloxy)-2-fluoro-4-methoxybenzene can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where a suitable precursor such as 1-chloro-2-fluoro-4-methoxybenzene is reacted with cyclopentanol in the presence of a base like potassium carbonate. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with the cyclopentyloxy group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.
Chemical Reactions Analysis
1-Chloro-3-(cyclopentyloxy)-2-fluoro-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically require the presence of a strong acid catalyst like sulfuric acid or a Lewis acid such as aluminum chloride.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. Reduction reactions can also occur, particularly at the halogenated positions, using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems. These reactions often require palladium catalysts and appropriate ligands.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while oxidation would produce carboxylic acids.
Scientific Research Applications
1-Chloro-3-(cyclopentyloxy)-2-fluoro-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes. Its structural features allow for the exploration of structure-activity relationships in drug design.
Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science. Its derivatives can be used as additives in polymers or as precursors for advanced materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(cyclopentyloxy)-2-fluoro-4-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing and electron-donating groups on the benzene ring can influence its binding affinity and specificity.
In chemical reactions, the compound’s reactivity is governed by the electronic effects of its substituents. The methoxy and cyclopentyloxy groups can donate electron density to the benzene ring, while the chlorine and fluorine atoms can withdraw electron density, affecting the compound’s overall reactivity and stability.
Comparison with Similar Compounds
1-Chloro-3-(cyclopentyloxy)-2-fluoro-4-methoxybenzene can be compared with other similar compounds, such as:
1-Chloro-2-fluoro-4-methoxybenzene: Lacks the cyclopentyloxy group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
1-Chloro-3-(cyclopentyloxy)benzene: Lacks the fluorine and methoxy groups, which can significantly alter its electronic properties and reactivity.
1-Chloro-3-(cyclopentyloxy)-4-methoxybenzene: Similar structure but without the fluorine atom, affecting its overall polarity and potential interactions in biological systems.
The uniqueness of this compound lies in the combination of its substituents, which provide a balance of electronic effects and steric hindrance, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-chloro-3-cyclopentyloxy-2-fluoro-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO2/c1-15-10-7-6-9(13)11(14)12(10)16-8-4-2-3-5-8/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRVFVOVKDNUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)F)OC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
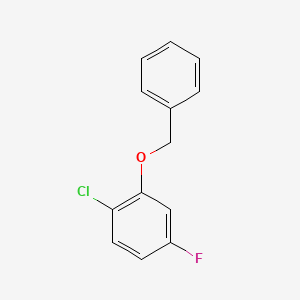
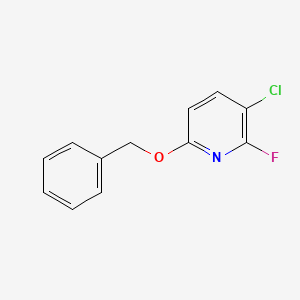
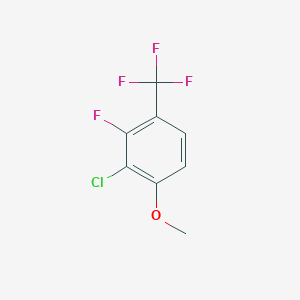
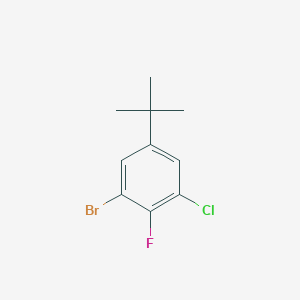
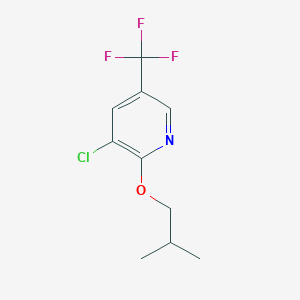
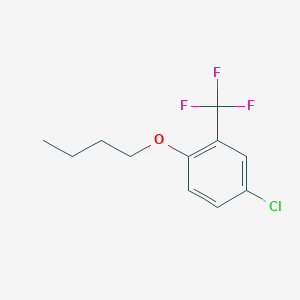
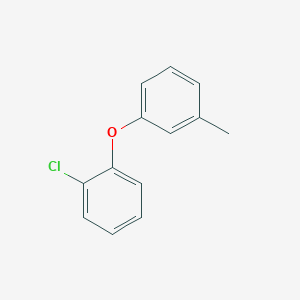
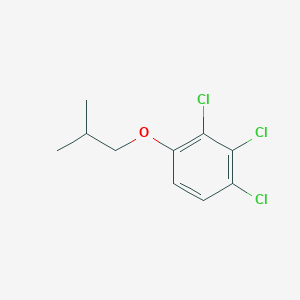
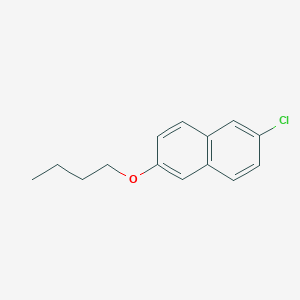

![4-[(2-Chloro-5-fluorophenyl)methyl]morpholine hydrochloride](/img/structure/B8031741.png)
